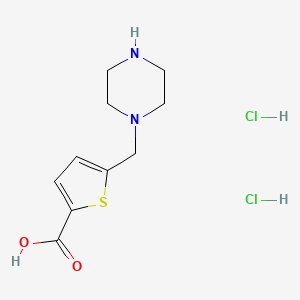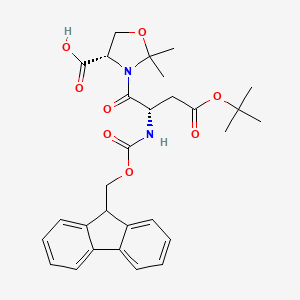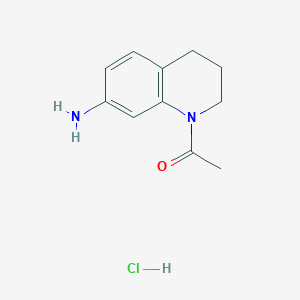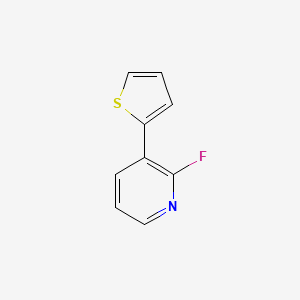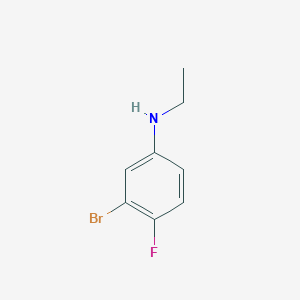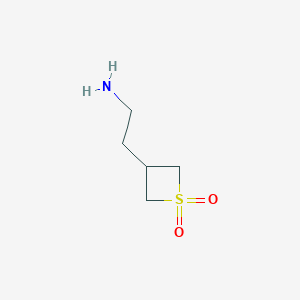![molecular formula C18H32BNO4 B1450372 8-Boc-3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octan CAS No. 1266349-78-3](/img/structure/B1450372.png)
8-Boc-3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-8-aza-bicyclo[3.2.1]octan
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a bicyclic octane structure, a boronate ester group (4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl), and a Boc-protected amine (Boc stands for tert-butyloxycarbonyl, a protecting group used in organic synthesis) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic octane structure and the boronate ester group. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be dominated by the boronate ester and the Boc-protected amine. The boronate ester can undergo reactions with various nucleophiles, and the Boc group can be removed under acidic conditions to reveal the amine .Wissenschaftliche Forschungsanwendungen
Organische Synthese: Suzuki-Miyaura-Kreuzkupplung
Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen als Boronsäureester verwendet. Sie bietet eine vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die für die Synthese komplexer organischer Moleküle, Pharmazeutika und Polymere von grundlegender Bedeutung ist .
Arzneimittelforschung: Optimierung von Leitstrukturen
Die Bor-Einheit in dieser Verbindung kann für die Optimierung von Leitstrukturen in der Arzneimittelforschung von entscheidender Bedeutung sein. Sie verleiht oft wünschenswerte pharmakokinetische Eigenschaften und kann die Bindungsaffinität zu biologischen Zielen verbessern .
Materialwissenschaft: Konjugierte Polymere
In der Materialwissenschaft wird diese Verbindung zur Synthese konjugierter Polymere verwendet. Diese Polymere finden Anwendung in elektronischen Geräten wie organischen Leuchtdioden (OLEDs) und Solarzellen aufgrund ihrer Fähigkeit, Elektrizität zu leiten .
Katalyse: Übergangsmetallkatalysatoren
Die Verbindung dient als Ligand für Übergangsmetallkatalysatoren. Diese Katalysatoren werden in verschiedenen chemischen Reaktionen eingesetzt, darunter Hydrierungs-, Oxidations- und Reduktionsprozesse, die in der industriellen Chemie von entscheidender Bedeutung sind .
Landwirtschaftliche Chemie: Entwicklung von Pestiziden
In der landwirtschaftlichen Chemie werden Derivate dieser Verbindung zur Entwicklung neuartiger Pestizide untersucht. Das Borzentrum kann mit essentiellen biologischen Enzymen in Schädlingen interagieren, was zu wirksamen Schädlingsbekämpfungslösungen führt .
Biokonjugation: Diagnostische und therapeutische Mittel
Das reaktive Borzentrum der Verbindung ermöglicht die Biokonjugation mit Biomolekülen, was nützlich ist bei der Herstellung von diagnostischen und therapeutischen Mitteln, insbesondere im Bereich der gezielten Wirkstoffabgabe .
Nanotechnologie: Nanomaterialsynthese
Sie ist auch an der Synthese von Nanomaterialien beteiligt. Die borhaltigen Verbindungen können verwendet werden, um bor-dotierte Nanomaterialien mit einzigartigen elektronischen und optischen Eigenschaften zu erzeugen .
Analytische Chemie: Chirale Trennung
Schließlich kann diese Verbindung in der analytischen Chemie verwendet werden, um chirale stationäre Phasen für die Chromatographie zu synthetisieren, die bei der Trennung von Enantiomeren helfen, was für die Herstellung enantiomerenreiner Substanzen entscheidend ist .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-13-8-9-14(20)11-12(10-13)19-23-17(4,5)18(6,7)24-19/h12-14H,8-11H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDFZHVZUKIURNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC3CCC(C2)N3C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



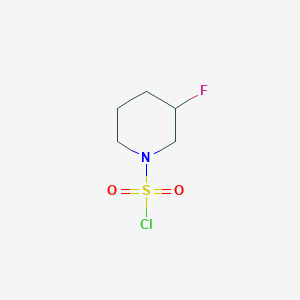
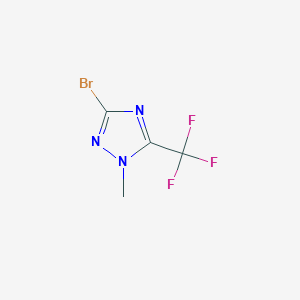
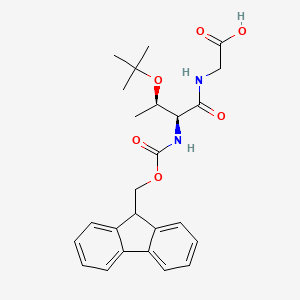
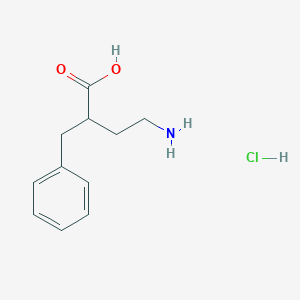
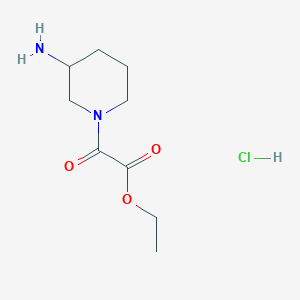
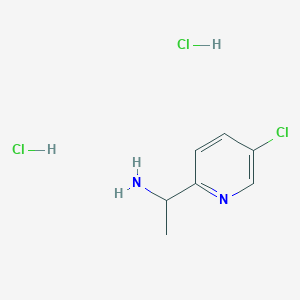
![6-(bromomethyl)-3-phenyl-5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazole](/img/structure/B1450299.png)
![3-(4-Fluoro-phenyl)-6a-pyrrolidin-1-yl-3a,4,6,6a-tetrahydro-pyrrolo[3,4-d]isoxazole-5-carboxylic acid tert-butyl ester](/img/structure/B1450301.png)
